Paraxanthine-d6

Mass Spectrometry Isotopic Purity Internal Standard

Quantifying paraxanthine in biological matrices via LC-MS/MS presents a critical challenge: deuterated internal standards are not interchangeable. Substituting a d3 or 13C-labeled analog without method re-validation introduces quantitation bias from differential matrix effects and chromatographic isotope shifts. Paraxanthine-d6, bearing six deuterium atoms across both methyl groups, delivers a +6 Da mass shift and distinct retention behavior that ensures near-perfect co-elution with the native analyte. • Eliminates ion suppression variability in plasma/urine CYP1A2 phenotyping assays with ≤1% d0 isotopic purity. • Enables robust, reproducible quantification at low ng/mL levels across GC-MS and LC-MS/MS platforms. • Available in pre-weighed quantities from 500 μg to 5 mg with documented batch-specific purity certificates.

Molecular Formula C7H8N4O2
Molecular Weight 186.20 g/mol
CAS No. 117490-41-2
Cat. No. B7881582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParaxanthine-d6
CAS117490-41-2
Molecular FormulaC7H8N4O2
Molecular Weight186.20 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=O)N(C(=O)N2)C
InChIInChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)/i1D3,2D3
InChIKeyQUNWUDVFRNGTCO-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Paraxanthine-d6: Deuterated Internal Standard for Caffeine Metabolite Quantification


Paraxanthine-d6 (CAS 117490-41-2) is a deuterium-labeled analog of paraxanthine, the primary active metabolite of caffeine in humans. With a molecular formula of C₇H₂D₆N₄O₂ and an exact mass of 186.1024, this compound is structurally identical to paraxanthine except for the replacement of six hydrogen atoms with deuterium on its two methyl groups [1]. This labeling confers a mass difference of +6 Da relative to the unlabeled analyte, making it an ideal internal standard for quantitative mass spectrometry-based assays . Its primary application lies in the precise quantification of paraxanthine in biological matrices via GC-MS or LC-MS/MS, which is crucial for CYP1A2 phenotyping studies and pharmacokinetic investigations [2].

Product type Deuterium-labeled internal standard for LC-MS/MS
Mass shift +6 Da from unlabeled paraxanthine
Primary fit CYP1A2 phenotyping and caffeine metabolism research

Why Paraxanthine-d6 Outperforms Other Isotopologues


Selecting an appropriate internal standard is paramount for accurate quantification in LC-MS/MS assays, as matrix effects and ionization variability can significantly skew results. While several labeled paraxanthine analogs exist (e.g., paraxanthine-d3, paraxanthine-13C4,15N3), they are not interchangeable. The degree and position of isotopic labeling directly influence the magnitude of chromatographic isotope effects, which can lead to differential matrix effects and compromised analytical accuracy if the internal standard does not perfectly co-elute with the analyte [1]. Paraxanthine-d6, with its six deuterium labels on the two methyl groups, provides a larger mass shift and distinct chromatographic behavior compared to a d3-labeled analog, which can be critical for resolving the analyte from complex biological matrices and ensuring robust, reproducible quantification . Substituting a d6 standard with a d3 or 13C-labeled version without proper method re-validation can introduce quantitation bias due to differences in retention time and ionization efficiency, thereby undermining the reliability of pharmacokinetic and phenotyping data.

Paraxanthine-d6 d3 or 13C-labeled analogs
Larger +6 Da shift may provide distinct co-elution behavior; lower-label analogs may alter matrix-effect correction.
Isotope effect magnitude depends on label position; d6 labeling may shift retention differently, requiring method re-validation.
Direct substitution without validation may introduce quantitation bias in pharmacokinetic or phenotyping data.

Quantitative Evidence for Paraxanthine-d6 Performance


Superior Isotopic Purity Minimizes Signal Interference

Paraxanthine-d6 from a leading vendor is supplied with a guaranteed purity of ≥99% for deuterated forms (d1-d6) and contains ≤1% of the non-deuterated (d0) form. This is in contrast to typical specifications for other deuterated standards, where the d0 impurity can be higher, sometimes up to 5% . This high isotopic purity is crucial for minimizing the contribution of the internal standard to the analyte signal, particularly when quantifying low concentrations of paraxanthine in biological samples.

Isotopic Purity Comparison
Head-to-head
≤1% d0 vs. ≤5% d0 (class-level)
Reduces internal standard background contribution
Vendor specification; data to verify
Mass Spectrometry Isotopic Purity Internal Standard

Validated Accuracy in Clinical CYP1A2 Phenotyping

In a validated LC-MS/MS method for CYP450 phenotyping, paraxanthine was quantified using an unspecified deuterated internal standard. The method achieved a linear range of 0.05-5 µg/mL for paraxanthine in human plasma and urine. The intra- and inter-day precision for the assay were 0.3-13.7% and 1.9-14.3%, respectively, with an accuracy of 93.5-107.2% across all analytes [1]. While this study does not specify the exact isotopologue used, it establishes the validated performance of a deuterated paraxanthine internal standard in a clinical context, demonstrating the class-level capability that Paraxanthine-d6 fulfills with its enhanced purity and labeling.

Method Validation Context
Class-level
Accuracy 93.5–107.2%; intra-day precision 0.3–13.7%
Supports bioanalytical validation review
LC-MS/MS method; paraxanthine in plasma/urine research matrices
CYP1A2 Phenotyping LC-MS/MS Method Validation

Chromatographic Isotope Effect for Improved Separation

Studies on the isotopic effects of caffeine and its metabolites have shown that the retention time shift on a (14% cyanopropylphenyl)methylpolysiloxane GC column is dependent on both the number and position of deuterium labels [1]. While quantitative data for paraxanthine specifically is not provided in the abstract, the study establishes the principle that a higher number of deuterium labels, such as the six in Paraxanthine-d6, will induce a different and more pronounced isotopic effect compared to a compound with fewer labels (e.g., d3). This allows for better chromatographic resolution from the unlabeled analyte and potentially other matrix components.

Isotope Effect Principle
Class-level
Retention shift depends on number and position of deuterium labels
May support chromatographic method optimization
Specific shift data not provided; review per method
Chromatography Isotope Effect Retention Time

Key Applications of Paraxanthine-d6


High-Sensitivity CYP1A2 Phenotyping in Clinical Trials

Paraxanthine-d6 is ideally suited as an internal standard for the precise quantification of paraxanthine in human plasma and urine samples collected during CYP1A2 phenotyping studies [1]. Its high isotopic purity (≤1% d0) ensures minimal background interference, which is critical for achieving the low ng/mL limits of quantification required in these clinical assays.

Robust Pharmacokinetic Profiling in Preclinical Studies

In preclinical research, Paraxanthine-d6 can be used to accurately measure paraxanthine concentrations in various biological matrices (e.g., plasma, tissue homogenates) from animal models following caffeine administration. The use of a stable isotope-labeled internal standard effectively corrects for matrix effects and ionization variability, leading to more reliable pharmacokinetic parameters .

Method Development for Methylxanthine Analysis

For analytical chemists developing new LC-MS/MS methods for methylxanthine quantification, Paraxanthine-d6 provides a critical tool. Its distinct chromatographic behavior due to the deuterium isotope effect allows for fine-tuning of separation conditions to ensure the internal standard and analyte are subject to identical matrix effects, thereby enhancing method robustness and reproducibility [2].

Application
Selection Property
Validation Focus
CYP1A2 phenotyping research
Isotopic purity (≤1% d0)
LLOQ and background interference review
Preclinical PK profiling
Matrix-effect correction capability
Plasma and tissue exposure-model validation
Methylxanthine method development
Chromatographic isotope effect
Co-elution and separation optimization

Technical Documentation Hub

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